(2R,4R)-4-Fluoropyrrolidine-2-carboxamide

Chiral Synthesis Asymmetric Catalysis Enantiopurity

Racemic 4-fluoropyrrolidine-2-carboxamide mixtures require costly chiral resolution before use in asymmetric synthesis. (2R,4R)-4-Fluoropyrrolidine-2-carboxamide (CAS 1064078-38-1) eliminates this bottleneck with ≥95% enantiopurity and defined (2R,4R) stereochemistry, ensuring predictable stereochemical outcomes. • Defined (2R,4R) configuration enables direct use in stereoselective transformations without post-synthetic resolution • 4-Fluoro substitution enhances conformational stability and metabolic resistance in downstream peptidomimetic candidates • Strategic chiral building block for DPP-IV inhibitor pharmacophore construction and fluorinated peptide synthesis

Molecular Formula C5H9FN2O
Molecular Weight 132.14 g/mol
Cat. No. B12852554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-Fluoropyrrolidine-2-carboxamide
Molecular FormulaC5H9FN2O
Molecular Weight132.14 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)N)F
InChIInChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)/t3-,4-/m1/s1
InChIKeyUMTORPRXIWIVFS-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide: Chiral Fluorinated Building Block for Drug Discovery Procurement


(2R,4R)-4-Fluoropyrrolidine-2-carboxamide (CAS: 1064078-38-1) is a chiral fluorinated pyrrolidine derivative with molecular formula C5H9FN2O and molecular weight 132.14 g/mol . The compound contains two defined chiral centers at the 2- and 4-positions in the (2R,4R) configuration, with a fluorine atom substituted at the 4-position of the pyrrolidine ring and a carboxamide functional group at the 2-position . Its primary role in scientific and industrial settings is as a chiral building block or intermediate in the synthesis of more complex pharmaceutical compounds, rather than as an end-use active pharmaceutical ingredient [1].

Why Generic Substitution of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide Fails: Stereochemical and Fluorine-Specific Differentiation


Given the limited availability of direct, quantitative comparative data in the open scientific literature for (2R,4R)-4-fluoropyrrolidine-2-carboxamide, its differentiation from analogs relies on class-level structure-activity inferences [1]. Substitution with alternative stereoisomers (e.g., (2S,4S) or (2S,4R) forms) or non-fluorinated pyrrolidine-2-carboxamides is not functionally equivalent [2]. The specific (2R,4R) stereochemistry dictates the three-dimensional presentation of the carboxamide pharmacophore and the fluorine atom to biological targets, fundamentally altering binding interactions compared to other diastereomers [2]. Similarly, the presence of fluorine at the 4-position—versus hydrogen (pyrrolidine-2-carboxamide) or hydroxyl (4-hydroxyproline derivatives)—modulates electronic properties, hydrogen-bonding capacity, and metabolic stability in downstream drug candidates, making each variant chemically distinct for synthetic and pharmacological applications [3].

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide: Quantifiable Differentiation Evidence Against Stereoisomers and Non-Fluorinated Analogs


Chiral Resolution: Comparative Enantiopurity Data for (2R,4R) Configuration

The (2R,4R) configuration provides a specific, defined stereochemistry essential for asymmetric synthesis applications. Reputable vendors supply this compound at 95% to ≥98% enantiopurity as measured by chiral HPLC . In contrast, racemic mixtures of 4-fluoropyrrolidine-2-carboxamide lack defined stereochemical purity, resulting in unpredictable and non-reproducible outcomes in stereosensitive reactions . While direct comparative activity data for the isolated (2R,4R) stereoisomer versus other configurations is not available in the open literature, procurement of the specified (2R,4R) form ensures consistency in downstream stereoselective transformations [1].

Chiral Synthesis Asymmetric Catalysis Enantiopurity

Stability Enhancement: Fluorine Substitution in the (2R,4R) Scaffold

Fluorination at the 4-position in pyrrolidine scaffolds influences conformational stability and metabolic resistance in peptide and protein contexts. Studies on related 4-fluoroproline-containing peptides demonstrate that the fluorine atom significantly enhances the stability of protein conformations and increases the refolding rate compared to non-fluorinated proline analogs [1]. Specifically, the Cγ-endo puckering property of (4S)-4-fluoroproline—the diastereomeric counterpart to the (4R)-fluorine in the (2R,4R) compound—plays a key role in enhancing protein refolding rates [2]. While the (2R,4R) configuration differs from the (4S)-fluoroproline studied, the fundamental fluorine-induced stabilization effect is a class-level attribute of 4-fluoropyrrolidine derivatives relative to non-fluorinated pyrrolidine-2-carboxamides [3].

Peptide Stability Conformational Analysis Fluorine Chemistry

Synthetic Utility: (2R,4R) Configuration as a Defined Chiral Intermediate

The (2R,4R)-4-fluoropyrrolidine-2-carboxamide serves as a well-defined chiral intermediate for constructing more complex molecules. Related (2R,4R)-4-fluoropyrrolidine derivatives (e.g., the carboxylic acid analog, CAS 913820-71-0) are documented as powerful chiral building blocks extensively utilized in chemical synthesis, enabling the creation of complex organic molecules with specific biological activities or material properties [1]. The (2R,4R) stereochemistry ensures high enantiopurity, making it a valuable chiral building block for asymmetric synthesis [2]. In contrast, racemic or alternative stereoisomeric forms produce unpredictable diastereomeric outcomes in subsequent synthetic steps, necessitating costly separation procedures [3]. 4-Fluoropyrrolidine-2-carbonyl fluorides, synthetic precursors to the carboxamide, have been converted to useful intermediates including 4-fluoropyrrolidine-2-carboxamides in excellent yields [3].

Asymmetric Synthesis Chiral Auxiliary Pharmaceutical Intermediate

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide: Application Scenarios Driven by Stereochemical and Fluorine Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Candidates

Research teams requiring a defined chiral intermediate for stereoselective transformations should prioritize (2R,4R)-4-fluoropyrrolidine-2-carboxamide over racemic mixtures. The compound's ≥95% enantiopurity and defined (2R,4R) stereochemistry ensure predictable outcomes in asymmetric synthesis , eliminating the need for costly post-synthetic chiral resolution steps that would be required with racemic 4-fluoropyrrolidine-2-carboxamide . Related (2R,4R)-4-fluoropyrrolidine derivatives are documented as powerful chiral building blocks for creating complex organic molecules with specific biological activities [1].

Synthesis of Conformationally Stabilized Peptidomimetics

Medicinal chemistry programs developing peptidomimetic drugs can leverage the fluorine atom in the (2R,4R)-4-fluoropyrrolidine scaffold to enhance conformational stability and metabolic resistance. Studies on related 4-fluoroproline-containing peptides demonstrate that fluorine substitution significantly enhances protein conformational stability and refolding rates compared to non-fluorinated proline analogs . While the (2R,4R) configuration differs from the (4S)-fluoroproline studied, the fundamental fluorine-induced stabilization effect is a class-level attribute that distinguishes this compound from non-fluorinated pyrrolidine-2-carboxamide alternatives .

Precursor for Dipeptidyl Peptidase (DPP) Inhibitor Development

Research groups investigating serine protease inhibitors, particularly dipeptidyl peptidase IV (DPP-IV) and related targets, can utilize (2R,4R)-4-fluoropyrrolidine-2-carboxamide as a key synthetic intermediate. 4-Fluoropyrrolidine derivatives are established as useful synthons for DPP-IV inhibitor development . The 4-fluoropyrrolidine-2-carbonyl fluorides—direct synthetic precursors to the carboxamide—have been converted to 4-fluoropyrrolidine-2-carboxamides in excellent yields , positioning this compound as a strategic building block for constructing fluorinated DPP inhibitor pharmacophores.

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